![molecular formula C12H13BrN2 B1483660 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2090960-12-4](/img/structure/B1483660.png)
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not provided in the search results .Scientific Research Applications
Catalytic Applications
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole has been explored as a ligand precursor for the synthesis of metal complexes, particularly those involving palladium. These complexes are employed as pre-catalysts in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. For example, bulky pyrazole-based ligands derived from this compound have been shown to significantly enhance the efficiency of cross-coupling reactions, with certain pre-catalysts achieving high conversion rates under optimized conditions (Ocansey, Darkwa, & Makhubela, 2018).
Organic Synthesis
This compound is instrumental in synthesizing a wide array of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, it has been used as a starting material in the synthesis of various pyrazole derivatives with potent biological activities, including antimicrobial and anticancer properties. The versatility of 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole in nucleophilic substitution reactions facilitates the introduction of diverse functional groups, leading to novel compounds with significant biological activity (Martins et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFOYYBLCAOAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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